![molecular formula C12H10B2O5 B6590915 Dibenzo[b,d]furan-2,8-diyldiboronic acid CAS No. 1222008-13-0](/img/structure/B6590915.png)

Dibenzo[b,d]furan-2,8-diyldiboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibenzo[b,d]furan-2,8-diyldiboronic acid (DBF) is a boronic acid derivative that has been extensively studied for its potential applications in various scientific fields. DBF is a versatile compound that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

科学的研究の応用

- Dibenzo[b,d]furan-2,8-diyldiboronic acid (DBF-d-PO) and its analogs have been designed as efficient hole blocking materials (HBMs) for blue phosphorescent OLEDs (PhOLEDs) . These materials enhance device performance by stabilizing hole-blocking layer morphology, leading to improved external quantum efficiency and extended lifetimes.

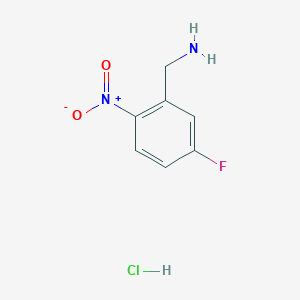

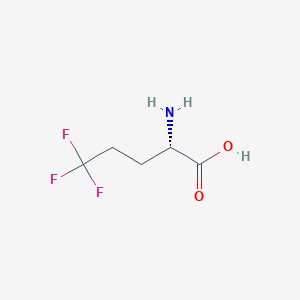

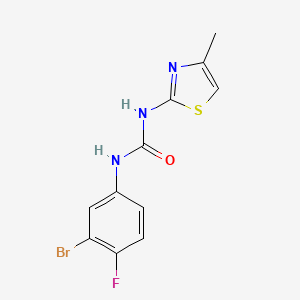

- Hybrid pharmacophore-based derivatives of benzo[b]thiophene-diaryl urea, including some derived from dibenzofuran-2-ylboronic acid, have shown potential as anticancer agents . Compound 17d, in particular, demonstrated significant antiproliferative activity against HT-29 and A549 cancer cell lines. It induced apoptosis and cell cycle arrest, making it a promising scaffold for further optimization.

- Dibenzofuran-2-ylboronic acid serves as a valuable precursor for the preparation of NLO materials . These materials exhibit unique optical properties and find applications in areas such as photonics and telecommunications.

- Additionally, dibenzofuran-2-ylboronic acid is a versatile building block for functional materials due to its boronic acid moiety .

- The boronic acid functionality in dibenzofuran-2-ylboronic acid allows it to participate in molecular hybridization strategies . Such approaches aim to optimize drug candidates by combining distinct pharmacophores, potentially overcoming limitations of existing drugs.

- Dibenzo[b,d]furan and dibenzo[b,d]thiophene-based linkages have been explored for constructing multiresonance emitters with narrowband pure-green emission . These materials could find applications in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Hole Blocking Materials

Anticancer Agents

Nonlinear Optical (NLO) Materials

Polymer Conjugates and Functional Materials

Molecular Design and Drug Development

Multiresonance Emitters for Optoelectronics

作用機序

Mode of Action

It is known that dibenzofuran derivatives can undergo electrophilic reactions, such as halogenation and friedel-crafts reactions .

Biochemical Pathways

Dibenzofuran derivatives have been used in the synthesis of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds), suggesting a potential role in energy transfer processes .

Result of Action

Related compounds have shown high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy, which are important properties for materials used in pholeds .

Action Environment

The action of Dibenzo[b,d]furan-2,8-diyldiboronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . The compound’s stability, efficacy, and action may be affected by factors such as temperature, light, and the presence of other chemical substances .

特性

IUPAC Name |

(8-boronodibenzofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRMVMMRAFRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10B2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,d]furan-2,8-diyldiboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)